Whiskey lactone

Catalog No.
S595600
CAS No.
39212-23-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whiskey lactone

CAS Number

39212-23-2

Product Name

Whiskey lactone

IUPAC Name

5-butyl-4-methyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N

SMILES

CCCCC1C(CC(=O)O1)C

Solubility

soluble in water to <0.1%; soluble in hexane to >50%

Synonyms

beta-methyl-gamma-octalactone

Canonical SMILES

CCCCC1C(CC(=O)O1)C

Occurrence and Properties of Whiskey Lactone

Whiskey lactone, also known as oak lactone or gamma-octalactone, is a naturally occurring aroma compound found in oak wood (). It contributes significantly to the characteristic taste and aroma of aged alcoholic beverages like whiskey, cognac, and brandy, where it is extracted from the oak barrels during the aging process ().

Whiskey lactone exists in two stereoisomeric forms, cis and trans, which differ slightly in their spatial arrangement of atoms. Each isomer possesses distinct aroma profiles, with the cis form described as having earthy and woody notes, while the trans form is reminiscent of celery ().

Applications in Research

Beyond its contribution to the sensory qualities of food and beverages, whiskey lactone holds various applications in scientific research. Here are some key areas:

  • Microbial Synthesis

    Researchers are exploring the use of microorganisms like fungi and bacteria for the production of whiskey lactone. This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods ().

  • Stereoselective Synthesis

    Isolating individual enantiomers of whiskey lactone is crucial for understanding their specific contributions to aroma and taste. Research efforts are focused on developing efficient and selective methods for synthesizing pure cis and trans forms of the compound, which is important for various applications, including the food and fragrance industries ().

  • Insect Repellent Properties

    Studies have shown that whiskey lactone exhibits repellent activity against mosquitoes and flies (). This opens avenues for further research on developing natural and eco-friendly insect repellents derived from whiskey lactone.

Whiskey lactone, also known as β-methyl-γ-octalactone, is a naturally occurring compound primarily found in oak wood, which is used extensively in the aging of spirits such as whiskey, wine, and brandy. This compound exists in several stereoisomeric forms, notably the cis and trans isomers, with the cis form being more significant in sensory applications due to its pleasant aroma. Whiskey lactone has a sweet, warm, coumarin-like odor and contributes to the flavor profile of various alcoholic beverages, imparting notes reminiscent of coconut and vanilla .

The mechanism by which whiskey lactone contributes to the aroma of aged beverages is not entirely understood. However, its interaction with olfactory receptors is believed to play a role [].

. A common method includes the Knoevenagel condensation reaction between n-valeraldehyde and crotonic acid to form a ketonic acid ester. This is followed by hydrogenation under specific conditions to yield whiskey lactone. Notably, this process can occur without the need for initiators or co-catalysts, enhancing efficiency and stability . Additionally, biocatalytic methods have been developed to produce specific enantiomers of whiskey lactone using microbial oxidation processes, showcasing a greener approach to synthesis .

Several methods are employed to synthesize whiskey lactone:

  • Knoevenagel Condensation: This method involves reacting n-valeraldehyde with crotonic acid to create a ketonic acid ester, followed by hydrogenation.
  • Biocatalytic Methods: Utilizing specific strains of bacteria (e.g., Rhodococcus spp.), researchers can oxidize diols derived from whiskey lactone precursors to yield enantiomerically pure forms.
  • Radical Addition Reactions: Another approach involves radical addition reactions of pentanal with crotonic acid followed by reductive cyclization .

Whiskey lactone is widely used in various industries:

  • Food and Beverage: As a flavoring agent in spirits and food products, enhancing taste profiles.
  • Fragrance: Utilized in perfumes and scented products for its pleasant aroma.
  • Research: Studied for its potential health benefits and sensory properties in food science .

Interaction studies involving whiskey lactone focus on its sensory impact and potential synergistic effects with other flavor compounds. Research has shown that whiskey lactone can interact with various esters and phenolic compounds found in aged spirits, contributing to the complexity of flavors experienced by consumers. The identification of these interactions is crucial for optimizing formulations in the food and beverage industry .

Whiskey lactone shares structural similarities with several other lactones and aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAroma CharacteristicsUnique Features
Whiskey Lactoneβ-methyl-γ-octalactoneSweet, warm, coconut-likeFound predominantly in oak aging processes
γ-Butyrolactoneγ-butyrolactoneSlightly sweetUsed as a solvent and in pharmaceuticals
Caprolactoneε-caprolactoneSweet, creamyCommonly used in biodegradable polymers
δ-Decalactoneδ-decalactoneCreamy, coconut-likeFound in fruits; used in flavoring
Methyl OctanoateMethyl octanoateFruity, sweetUsed as a flavoring agent

Whiskey lactone's distinct aroma profile and its association with oak aging set it apart from these similar compounds. Its presence significantly influences the sensory attributes of aged spirits, making it a unique compound in both culinary and aromatic contexts .

Whiskey lactone, systematically named 5-butyl-4-methyloxolan-2-one, is a γ-lactone with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. Its IUPAC designation, (4R,5R)-5-butyl-4-methyloxolan-2-one, reflects its stereochemistry, which plays a critical role in its sensory properties. Common synonyms include oak lactone, quercus lactone, and methyl octalactone, reflecting its natural occurrence in oak and its industrial applications. The compound exists as two diastereoisomers: cis-whiskey lactone (3S,4S) and trans-whiskey lactone (3R,4R), which differ in spatial arrangement and olfactory characteristics.

Historical Discovery and Characterization

Whiskey lactone was first identified in 1970 by Suomalainen and Nykänen during analyses of oak-aged spirits, particularly bourbon whiskey. Concurrently, Japanese researchers Masuda and Nishimura isolated it from oak wood extracts, linking its presence to the aromatic profile of aged beverages. Early structural elucidation revealed its lactonic nature, while advancements in chiral chromatography in the 1980s enabled the separation of its stereoisomers. The compound’s role as a key flavor contributor in oak-matured products was confirmed through gas chromatography-olfactometry (GC-O) studies in the 1990s.

Significance in Oak-Aged Products

Whiskey lactone is indispensable to the flavor profile of oak-aged alcoholic beverages, including whiskey, wine, and brandy. Concentrations in wine range from 20–600 μg/L, with cis-isomers dominating due to their lower sensory thresholds (1 μg/L in air). Oak species (Quercus alba vs. Quercus petraea) and barrel-toasting methods significantly influence lactone levels; for example, heavy toasting reduces concentrations by up to 40%. The compound imparts coconut, woody, and spicy notes, which evolve during aging as lactones interact with other oak-derived compounds like vanillin and ellagitannins.

Structural Classification within Lactone Compounds

As a γ-lactone, whiskey lactone belongs to the class of cyclic esters derived from 4-hydroxy acids. Its five-membered ring structure confers stability, with minimal angle strain compared to smaller lactones. The butyl and methyl substituents at positions 4 and 5 create steric hindrance, influencing isomerization kinetics and extraction efficiency during barrel aging. Among lactones, it is structurally unique due to its branched alkyl chain, which enhances hydrophobicity (logP = 1.81) and volatility.

Chemical Properties and Isomerism

Molecular Structure and Stereochemistry

The molecule features a dihydrofuran-2-one core, with a butyl group at C5 and a methyl group at C4. X-ray crystallography confirms that the cis-isomer adopts a twisted envelope conformation, while the trans-isomer exhibits a half-chair configuration. The absolute configurations of natural isomers are:

  • cis: (4S,5S)
  • trans: (4S,5R)

These stereochemical differences alter dipole moments, impacting volatility and aroma potency.

Physical and Thermodynamic Properties

PropertyValueSource
Boiling Point93–94°C (5 mmHg)
Density (25°C)0.952 g/mL
Refractive Index1.4454 (20°C)
Vapor Pressure0.03 mmHg (25°C)
Solubility in Water1.2 g/L (20°C)

The cis-isomer is more lipophilic, favoring partitioning into ethanol-water mixtures during spirit maturation.

Stability and Reactivity

Whiskey lactone is stable under acidic conditions (pH > 3) but undergoes hydrolysis in strongly alkaline environments to form 4-hydroxy-3-methyloctanoic acid. Light exposure accelerates cis-trans isomerization, with an equilibrium ratio of 3:1 favoring the cis-form.

Natural Occurrence and Extraction

Distribution in Oak Species

  • American oak (Quercus alba): Higher cis-isomer content (60–70% of total lactones).
  • European oak (Quercus petraea): Dominated by trans-isomers (55–65%).

Geographic factors (e.g., French vs. Hungarian oak) alter precursor concentrations, affecting lactone yields by up to 30%.

Precursors in Oak Wood

Natural precursors include β-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid, which hydrolyze during barrel charring or spirit aging. Enzymatic cleavage by β-glucosidases in Saccharomyces cerevisiae further liberates aglycones, which cyclize to lactones.

Extraction Kinetics in Aging

Lactone extraction follows first-order kinetics, with 80% of total content released within 6 months of barrel aging. Key factors:

  • Ethanol concentration: Optimal at 55–65% v/v.
  • Temperature: Extraction doubles per 10°C increase.
  • Barrow history: Second-use barrels yield 40–50% less lactone.

Biosynthesis and Industrial Production

Synthetic Routes

  • Radical Addition: Pentanal reacts with crotonic acid under UV light, followed by NaBH₄/H₂SO₄-mediated cyclization.
  • Stereoselective Synthesis: Chiral pool starting materials (e.g., L-malic acid) yield enantiopure isomers via Mitsunobu reactions.

Biotechnological Methods

Rhodococcus erythropolis DSM44534 oxidizes 3-methyloctane-1,4-diols to enantiomerically pure lactones (>99% ee). Yields reach 85% under optimized conditions (pH 7.2, 30°C).

Challenges in Isomer Separation

  • Simulated Moving Bed Chromatography: Resolves cis/trans isomers with 98% purity.
  • Enzymatic Resolution: Lipases selectively hydrolyze trans-isomers (e.g., Candida antarctica lipase B).

Analytical Characterization

Chromatographic Techniques

MethodConditionsIsomer Resolution
GC-MSDB-Wax column, 60–250°C @ 3°C/minBaseline
HPLCChiralpak AD-H, hexane/ethanolPartial
Ion MobilityDrift gas: N₂, 150°CFull

GC-MS remains the gold standard, detecting lactones at 0.1 μg/L levels.

Sensory Thresholds

IsomerThreshold in Water (μg/L)Threshold in Ethanol (μg/L)
cis0.820
trans12130

Data from sensory panels show the cis-isomer contributes >90% of perceived aroma at typical concentrations.

Sensory Impact and Flavor Modulation

Aroma Profiles

  • cis-Isomer: Coconut, vanilla, toasted wood.
  • trans-Isomer: Celery, spice, fresh sawdust.

In wine, supra-threshold cis-lactone (>30 μg/L) suppresses fruity esters (e.g., ethyl hexanoate) via perceptual masking.

Synergistic Effects

  • With vanillin: Enhances sweetness perception by 22%.
  • With eugenol: Amplifies spicy notes, reducing detection threshold by 40%.

Industrial Applications

Flavoring Agents

Used in:

  • Spirits: 0.5–5 mg/L to augment barrel character.
  • Baked Goods: 2–10 ppm for coconut undertones.

Non-Food Uses

  • Mosquito Repellents: 1% formulations show 85% efficacy against Aedes aegypti.
  • Fragrances: Base note in 34% of niche woody perfumes (e.g., Nasomatto Baraonda).

Physical Description

colourless liquid

XLogP3

2.5

Density

1.442-1.446

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 238 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 277 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39212-23-2
80041-01-6

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-butyldihydro-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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